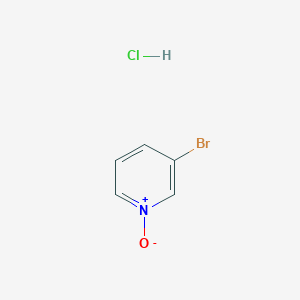

3-Bromopyridine N-oxide hydrochloride

概要

説明

Comprehensive Analysis of "3-Bromopyridine N-oxide hydrochloride"

3-Bromopyridine N-oxide hydrochloride is a chemical compound that has been studied for its potential applications in pharmaceuticals and radiopharmaceuticals. It is a pyridine derivative, which is a class of compounds known for their aromatic structure and presence in various biologically active molecules.

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines from pyridine N-oxides has been demonstrated, with 3-bromo-4-nitropyridine N-oxide being fluorinated to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . The synthesis of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride from 3-bromopyridine using triallylborane has also been reported .

Molecular Structure Analysis

The molecular structure of 3-bromopyridine derivatives has been analyzed through X-ray crystallography, revealing monoclinic space groups and specific cell dimensions for compounds like 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide . The structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride has also been determined by X-ray diffraction .

Chemical Reactions Analysis

3-Bromopyridine N-oxide hydrochloride can undergo various chemical reactions. For instance, 3-hydroxypyridine N-oxide reacts with active hydrogen compounds to produce 3-substituted 2-aminofuro[3,2-b]pyridines . Bromination and nitration reactions of 2-hydroxypyridine-N-oxide lead to the formation of disubstituted products, such as 3,5-derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopyridine N-oxide hydrochloride and its derivatives have been studied using various techniques. The crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide shows medium strong hydrogen bonds of the type =C-H...O and CH3...Cl/Br interactions . Spectral analysis, molecular docking, and physicochemical studies of 3-bromo-2-hydroxypyridine monomer and dimer have been conducted to investigate their potential as bromodomain inhibitors . The reaction velocity of bromination and nitration of 2-hydroxypyridine-N-oxide is increased compared to 2-hydroxypyridine .

科学的研究の応用

Reactions with Potassium Amide :3-Bromopyridine N-oxide demonstrates unique reactivity with potassium amide in liquid ammonia. This reaction follows the elimination-addition [SN(EA)] mechanism, leading to different pathways based on the substituents' character and position (Peereboom & Hertog, 2010).

Synthesis of Substituted Pyridylsydnones :The compound is used in the synthesis of substituted pyridylsydnones, involving various chemical reactions and proving essential in studying the effects of substituents on the pyridine ring's photochromism (Greco & Hunsberger, 1970).

Ultraviolet Absorption Studies :3-Bromopyridine N-oxide has been studied for its ultraviolet absorption spectra in different solvents. The research on its absorption spectra enhances understanding of molecular properties and behavior under various conditions (Hata, 1956).

Bromination in Sulphuric Acid :The bromination of pyridine-N-oxide, including 3-bromopyridine-N-oxide, in fuming sulphuric acid is a significant reaction, yielding various products. This reaction has been studied for its mechanism and product distribution (Ammers, Hertog, & Haase, 1962).

Catalyzed Cyanation :The cyanation of 3-bromopyridine, catalyzed by in situ generated nickel complexes, is a critical process in organic synthesis, yielding various nitriles (Sakakibara et al., 1993).

Magnesiation of Pyridine N-oxides :The compound's magnesiation via iodine or bromine-magnesium exchange is a valuable method for functionalizing pyridine N-oxides. This method has been applied in various syntheses, including the total synthesis of caerulomycins E and A (Duan, Ma, Zhang, & Zhang, 2009).

Bioconversion Studies :3-Bromopyridine N-oxide undergoes bioconversion with Cunninghamella echinulata, leading to the production of new N-oxides. This process is efficient and highly selective (Zeng, Gage, & Zhan, 2012).

Halogenation of Bipyridine N-Oxides :The palladium-catalyzed directed halogenation of bipyridine N-oxides, involving 3-bromopyridine N-oxides, results in high yields of halogenated products. This process highlights the influence of steric hindrance and the importance of halogenated products in organic synthesis (Zucker et al., 2017).

Microwave-Assisted Hirao Reaction :In the microwave-assisted Hirao reaction, 3-bromopyridine reacts with phosphorus reagents, demonstrating a "green" protocol for >P(O)-functionalized heterocycles production (Henyecz, Oroszy, & Keglevich, 2019).

Halogen Atom Migration Studies :Studies on the migration of halogen atoms in halogeno-derivatives of 3-bromopyridine shed light on the mechanism of atom migration in organic molecules, contributing to a deeper understanding of chemical reactivity and structure (Hertog & Schogt, 2010).

Safety And Hazards

- Toxicity : While the compound itself is not highly toxic, standard safety precautions should be followed during handling.

- Corrosiveness : The hydrochloride salt may cause skin and eye irritation.

- Storage : Store in a cool, dry place away from direct sunlight.

将来の方向性

Research on 3-Bromopyridine N-oxide hydrochloride continues to explore its synthetic applications, potential biological activities, and novel derivatives. Scientists are investigating its use in drug development, catalysis, and materials science.

特性

IUPAC Name |

3-bromo-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMWFTNOBOUFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467611 | |

| Record name | 3-Bromopyridine N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine N-oxide hydrochloride | |

CAS RN |

63785-86-4 | |

| Record name | 3-Bromopyridine N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)